iRGD peptide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

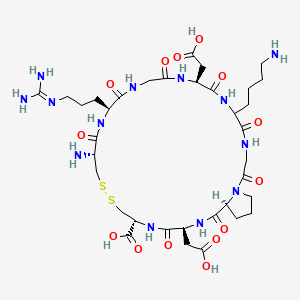

C35H57N13O14S2 |

|---|---|

Peso molecular |

948.0 g/mol |

Nombre IUPAC |

(9S,15S,18R,23R,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |

InChI |

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18?,19-,20-,21-,22-,23-/m0/s1 |

Clave InChI |

YHTTWXCDIRTOQX-GHENWMSQSA-N |

SMILES isomérico |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |

SMILES canónico |

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to iRGD Peptide: Structure, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The internalizing RGD (iRGD) peptide represents a significant advancement in targeted drug delivery, offering enhanced penetration into tumor tissues. This technical guide provides a comprehensive overview of the iRGD peptide, detailing its structure, sequence, and the molecular mechanisms that underpin its unique tumor-penetrating properties. We present quantitative data on its binding affinities, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding and application of this technology in research and drug development.

This compound: Structure and Sequence

The prototypic this compound is a cyclic nonapeptide discovered through in vivo phage display screening.[1] Its structure and sequence are fundamental to its function.

Amino Acid Sequence and Physicochemical Properties

The primary amino acid sequence of the most studied this compound is Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys (CRGDKGPDC).[1][2] The peptide is cyclized via a disulfide bond between the two cysteine residues (Cys1 and Cys9), which is crucial for its conformational stability and receptor binding.[3][4] Variations of this sequence, such as CRGDRGPDC and CRGDKGPEC, were also identified in the original screening.[4]

| Property | Value | Reference |

| Amino Acid Sequence | CRGDKGPDC | [1][2] |

| Cyclization | Disulfide bridge (Cys1-Cys9) | [3][4] |

| Molecular Weight | ~948.04 g/mol | [5] |

Mechanism of Action: A Three-Step Pathway to Tumor Penetration

The enhanced tumor penetration of iRGD is not a passive process but rather an active, multi-step mechanism that exploits the tumor microenvironment.[1][4] This mechanism involves sequential binding to two distinct cell surface receptors, integrins and neuropilin-1 (NRP-1), and a proteolytic activation step.

Step 1: Integrin Binding - The Homing Device

The initial step in iRGD's journey to the tumor is the recognition of αv integrins, specifically αvβ3 and αvβ5, which are often overexpressed on tumor endothelial cells and some tumor cells.[1][4] This binding is mediated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD sequence.

Step 2: Proteolytic Cleavage - Unmasking the Penetrating Motif

Following binding to αv integrins, the this compound undergoes proteolytic cleavage. This cleavage event is critical as it exposes a C-terminal sequence motif known as the C-end Rule (CendR) motif, which has the consensus sequence R/KXXR/K.[1][5] In the case of the prototypic iRGD, cleavage results in the CRGDK fragment.[6]

Step 3: Neuropilin-1 Binding and Activation of the CendR Pathway

The newly exposed CendR motif on the cleaved iRGD fragment has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on many tumor cells.[1][4] The binding of the CendR motif to NRP-1 triggers a specialized endocytic pathway, often described as being similar to macropinocytosis, leading to the internalization of the peptide and any co-administered or conjugated cargo.[5][7] This NRP-1-mediated transport system allows for penetration deep into the extravascular tumor tissue.[1]

Quantitative Binding Affinities

The sequential binding to integrins and NRP-1 is characterized by distinct binding affinities. The initial interaction with integrins is in the nanomolar range, while the subsequent binding of the cleaved CendR motif to NRP-1 is significantly stronger.

| Ligand | Receptor | Binding Affinity (IC50/Kd) | Reference |

| iRGD (full-length) | αvβ3 Integrin | 21.0 ± 1.5 nM (IC50) | [6] |

| iRGD (full-length) | αvβ5 Integrin | 68.9 ± 5.2 nM (IC50) | [6] |

| iRGD (full-length) | αvβ6 Integrin | >1000 nM (IC50) | [6] |

| CendR Peptide (RPARPAR) | Neuropilin-1 | 1.7 ± 0.4 μM (Kd) | [1] |

| CRGDK-Diphtheria Toxin | NRP-1 expressing A549 cells | 0.43 nM (IC50) | [8] |

Note: The Kd for RPARPAR and the IC50 for the CRGDK-toxin fusion are provided as estimates for the binding affinity of the cleaved iRGD's CendR motif to NRP-1.

Signaling Pathways

The binding of iRGD to its receptors initiates intracellular signaling cascades that mediate its internalization and tissue penetration.

iRGD Mechanism of Action Pathway

Caption: The three-step mechanism of iRGD action.

CendR Signaling Pathway

Upon binding of a CendR peptide to NRP-1, a signaling cascade is initiated that leads to endocytosis. A key downstream effector is the GAIP-interacting protein C-terminus (GIPC1), also known as synectin, which binds to the cytoplasmic tail of NRP-1.

Caption: The CendR-NRP-1 signaling pathway.

Experimental Protocols

The following sections provide overviews of key experimental protocols used to synthesize and characterize the this compound.

Solid-Phase Peptide Synthesis (SPPS) of iRGD

Objective: To chemically synthesize the linear this compound and induce its cyclization.

Methodology:

-

Resin Preparation: A suitable solid support, such as Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The peptide is assembled in a stepwise manner from the C-terminus to the N-terminus using Fmoc/tBu-protected amino acids. Coupling reagents like HBTU/HOBt or DIC/HOBt are used to facilitate peptide bond formation.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed after each coupling step using a solution of piperidine (B6355638) in DMF.

-

On-Resin Cyclization: After the linear peptide is assembled, the side-chain protecting groups of the two cysteine residues are selectively removed. An oxidizing agent, such as thallium(III) trifluoroacetate, is then used to facilitate the formation of the disulfide bond while the peptide is still attached to the resin.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

In Vitro Cell Internalization Assay

Objective: To visualize and quantify the uptake of iRGD into tumor cells.

Methodology:

-

Cell Culture: Tumor cells known to express αv integrins and NRP-1 (e.g., U87MG glioblastoma cells) are cultured on glass coverslips or in imaging dishes.

-

Peptide Labeling: The this compound is conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488).

-

Incubation: The cultured cells are incubated with the fluorescently labeled this compound at a specific concentration (e.g., 10 µM) for a defined period (e.g., 1-4 hours) at 37°C. Control experiments should include a non-binding peptide or a scrambled iRGD sequence.

-

Washing and Fixation: The cells are washed with phosphate-buffered saline (PBS) to remove unbound peptide and then fixed with a solution like 4% paraformaldehyde.

-

Staining (Optional): Cell nuclei can be counterstained with a nuclear dye like DAPI.

-

Imaging: The cells are imaged using a confocal microscope. The internalization of the fluorescent peptide is observed by acquiring z-stack images.

-

Quantification: Image analysis software can be used to quantify the fluorescence intensity within the cells.

In Vivo Tumor Penetration Assay

Objective: To evaluate the tumor-homing and penetration capabilities of iRGD in a living animal model.

Methodology:

-

Animal Model: Tumor-bearing mice are generated by subcutaneously or orthotopically implanting tumor cells (e.g., PC-3 prostate cancer cells) into immunocompromised mice.

-

Peptide Labeling: iRGD is labeled with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5, IRDye 800CW) for deep tissue imaging.

-

Peptide Administration: The fluorescently labeled this compound is administered intravenously (e.g., via tail vein injection) into the tumor-bearing mice.

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), the mice are anesthetized and imaged using an in vivo imaging system (IVIS). The fluorescence signal intensity at the tumor site and in other organs is measured.

-

Ex Vivo Analysis: After the final imaging time point, the mice are euthanized, and the tumor and major organs are excised for ex vivo imaging to confirm the in vivo findings and to determine the biodistribution of the peptide.

-

Histological Analysis: Tumor tissues can be sectioned and analyzed by fluorescence microscopy to visualize the distribution of the peptide within the tumor parenchyma.

Experimental Workflow for In Vivo Tumor Penetration Analysis

Caption: A typical workflow for in vivo iRGD studies.

Conclusion

The this compound, with its unique three-step mechanism of tumor targeting and penetration, offers a powerful platform for the development of next-generation cancer diagnostics and therapeutics. By understanding its structure, mechanism of action, and the experimental methodologies for its evaluation, researchers and drug development professionals can effectively harness the potential of iRGD to overcome the challenge of drug delivery to solid tumors. This guide provides the foundational knowledge and practical insights necessary to advance the application of this promising technology.

References

- 1. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropilin-1/GIPC1 Signaling Regulates α5β1 Integrin Traffic and Function in Endothelial Cells | PLOS Biology [journals.plos.org]

- 3. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An endocytosis pathway initiated through neuropilin-1 and regulated by nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Neuropilin-1 Binding Peptide as Fusion to Diphtheria Toxin Induces Apoptosis in Non-small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

The C-end Rule (CendR) Motif: A Deep Dive into its Function in iRGD for Enhanced Tumor Penetration and Drug Delivery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The iRGD peptide (internalizing RGD) represents a paradigm shift in targeted cancer therapy, demonstrating an exceptional ability to penetrate solid tumors and enhance the delivery of co-administered therapeutic agents. This enhanced efficacy is primarily attributed to the C-end Rule (CendR) motif, a cryptic sequence within the this compound that, upon activation, orchestrates a cascade of events leading to deep tumor tissue infiltration. This technical guide provides an in-depth exploration of the CendR motif's function within the this compound, detailing the underlying molecular mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the critical pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to leverage the iRGD platform for more effective cancer treatments.

The this compound and the CendR Motif: A Dual-Targeting Mechanism

The prototypic this compound, with the amino acid sequence CRGDKGPDC, employs a sophisticated three-step mechanism to achieve tumor homing and penetration[1][2]. This process is initiated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif, which targets and binds to αv integrins, particularly αvβ3 and αvβ5, that are overexpressed on the surface of tumor endothelial cells and some tumor cells[1][3]. This initial binding event serves to anchor the this compound to the tumor microenvironment.

Following this initial docking, the this compound undergoes a critical proteolytic cleavage event. This cleavage occurs within the tumor microenvironment, where proteases are often upregulated, exposing a cryptic C-terminal motif: R/KXXR/K. This exposed sequence is known as the C-end Rule or CendR motif[1][2][4]. The now-activated CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor vasculature and cancer cells[1][3]. The binding of the CendR motif to NRP-1 triggers a trans-tissue transport pathway, facilitating the penetration of iRGD and any co-administered drugs deep into the tumor parenchyma[1][2][4]. This dual-targeting mechanism of iRGD, first to integrins and then to NRP-1, is the cornerstone of its enhanced tumor penetration capabilities.

Quantitative Data on iRGD Interactions and Efficacy

The effectiveness of the this compound is underpinned by the specific binding affinities of its motifs to their respective receptors and its ability to enhance the therapeutic efficacy of co-administered drugs.

Binding Affinity of iRGD

The initial interaction of iRGD with αv integrins is crucial for its tumor-homing function. The following table summarizes the in vitro binding affinities of iRGD to various integrin subtypes.

| Compound | Integrin Subtype | IC50 (nM) | Reference |

| iRGD | αvβ3 | 17.8 ± 8.6 | [5] |

| iRGD | αvβ5 | 61.7 ± 13.3 | [5] |

Following proteolytic cleavage, the exposed CendR motif exhibits a significantly higher binding affinity for NRP-1, which drives the subsequent penetration phase[1]. While specific Kd values for the iRGD-NRP-1 interaction are not consistently reported in the literature, it is widely acknowledged that the affinity for NRP-1 is substantially greater than for integrins post-cleavage, facilitating the hand-off from one receptor to the other[1].

Preclinical Therapeutic Efficacy

Numerous preclinical studies have demonstrated the ability of iRGD to enhance the efficacy of various chemotherapeutic agents. The following table provides a selection of these findings.

| Cancer Model | Therapeutic Agent | Outcome | Reference |

| A549 xenograft (NSCLC) | Gemcitabine | 86.9% tumor growth inhibition with Gemcitabine + iRGD | [3] |

| Human gastric cancer xenograft | 5-Fluorouracil (5-FU) | Significant tumor growth suppression with 5-FU + iRGD | [3] |

| 4T1 breast cancer | Doxorubicin-loaded nanoparticles | Higher penetration and accumulation, resulting in the best antitumor efficiency | [3] |

| Gastric cancer cell lines | Paclitaxel (PTX) + anti-EGFR-iRGD | ~46.66% reduction in tumor volume compared to control | [3] |

Clinical Trial Data

The promising preclinical results have led to the clinical investigation of iRGD, known as CEND-1 (or LSTA1), in combination with standard-of-care chemotherapy. The following table summarizes key results from a Phase I clinical trial in patients with metastatic pancreatic ductal adenocarcinoma (NCT03517176).

| Metric | Result | Reference |

| Response Rate (RR) | 59% | [6] |

| Disease Control Rate (DCR) | 93% | [6] |

| Median Progression-Free Survival | 8.8 months | [7] |

Experimental Protocols

The study of the CendR motif's function in iRGD involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Integrin Binding Assay

This assay quantifies the binding affinity of iRGD to specific integrin subtypes.

Materials:

-

Purified recombinant human integrin αvβ3 and αvβ5.

-

This compound.

-

Biotinylated vitronectin (or other suitable integrin ligand).

-

Streptavidin-coated 96-well plates.

-

Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+).

-

HRP-conjugated anti-biotin antibody.

-

Substrate for HRP (e.g., TMB).

-

Plate reader.

Protocol:

-

Coat streptavidin-coated 96-well plates with biotinylated vitronectin overnight at 4°C.

-

Wash the plates with assay buffer to remove unbound vitronectin.

-

Block non-specific binding sites with a suitable blocking buffer (e.g., BSA in assay buffer) for 1 hour at room temperature.

-

Add purified integrin protein to the wells and incubate for 1-2 hours at room temperature to allow binding to vitronectin.

-

Wash the plates to remove unbound integrin.

-

Prepare serial dilutions of the this compound in assay buffer.

-

Add the iRGD dilutions to the wells and incubate for 1-2 hours at room temperature to allow for competitive binding.

-

Wash the plates to remove unbound iRGD.

-

Add HRP-conjugated anti-biotin antibody to detect the amount of bound biotinylated vitronectin, which is inversely proportional to the amount of iRGD bound to the integrin.

-

Incubate for 1 hour at room temperature.

-

Wash the plates and add the HRP substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the IC50 value, which represents the concentration of iRGD required to inhibit 50% of the integrin-vitronectin binding.

In Vivo Tumor Homing and Penetration Imaging

This protocol allows for the visualization and quantification of iRGD's ability to target and penetrate tumors in a living animal model.

Materials:

-

Tumor-bearing mice (e.g., xenograft or genetically engineered models).

-

Fluorescently labeled iRGD (e.g., iRGD-Cy5).

-

In vivo imaging system (e.g., IVIS Spectrum).

-

Anesthesia (e.g., isoflurane).

Protocol:

-

Anesthetize the tumor-bearing mouse using isoflurane.

-

Acquire a baseline fluorescence image of the mouse before injection.

-

Intravenously inject the fluorescently labeled this compound via the tail vein.

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the peptide[8][9].

-

At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm and quantify the fluorescence signal in each tissue[10].

-

For higher resolution analysis of penetration, tumors can be sectioned and imaged using confocal microscopy to visualize the distribution of the fluorescently labeled iRGD within the tumor parenchyma.

3D Tumor Spheroid Penetration Assay

This in vitro assay provides a more physiologically relevant model than 2D cell culture to assess the penetration capabilities of iRGD.

Materials:

-

Cancer cell line capable of forming spheroids.

-

Ultra-low attachment 96-well plates.

-

Culture medium.

-

Fluorescently labeled iRGD.

-

Confocal microscope.

Protocol:

-

Seed cancer cells in ultra-low attachment 96-well plates to allow for the formation of 3D tumor spheroids over several days[11][12].

-

Once spheroids have formed and reached a desired size, treat them with fluorescently labeled iRGD at a specific concentration.

-

Incubate the spheroids with the labeled peptide for various time points (e.g., 1, 4, 12, 24 hours).

-

At each time point, wash the spheroids to remove unbound peptide.

-

Image the spheroids using a confocal microscope, acquiring z-stack images to visualize the penetration depth of the fluorescent signal from the periphery to the core of the spheroid[13][14].

-

Quantify the fluorescence intensity as a function of distance from the spheroid edge to determine the extent of penetration.

Proteolytic Cleavage Assay

This assay confirms the cleavage of iRGD in the presence of tumor-associated proteases.

Materials:

-

This compound.

-

Tumor cell lysate or conditioned media (as a source of proteases), or purified proteases (e.g., MMP-2, MMP-9).

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).

Protocol:

-

Incubate the this compound with the protease source (cell lysate, conditioned media, or purified enzyme) in an appropriate buffer for a defined period.

-

As a control, incubate iRGD in the buffer alone.

-

Stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).

-

Analyze the samples using mass spectrometry to identify the peptide fragments generated by proteolytic cleavage[15].

-

The presence of a fragment corresponding to the cleaved CendR-containing portion of iRGD (CRGDK) confirms the proteolytic processing.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the function of the CendR motif in iRGD.

iRGD Mechanism of Action Signaling Pathway

Caption: The three-step mechanism of iRGD action.

Experimental Workflow for In Vivo Tumor Penetration Study

Caption: Workflow for in vivo imaging of iRGD tumor penetration.

Logical Relationship of CendR Motif Function

Caption: Logical flow of CendR motif activation and function.

Conclusion

The C-end Rule motif is the central component of the this compound's unique ability to overcome the physical barriers of the tumor microenvironment and enhance the delivery of therapeutic agents. Its sequential, dual-receptor targeting mechanism, initiated by integrin binding and consummated by NRP-1 engagement following proteolytic activation, represents a sophisticated and highly effective strategy for improving cancer therapy. The quantitative data from preclinical and clinical studies underscore the potential of this technology. The experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of iRGD-based therapies. As our understanding of the CendR pathway deepens, so too will our ability to design more potent and specific cancer treatments, ultimately improving patient outcomes.

References

- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CendR - Wikipedia [en.wikipedia.org]

- 5. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. pnas.org [pnas.org]

- 9. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Penetration in 3D tumor spheroids and explants: Adding a further dimension to the structure-activity relationship of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

Neuropilin-1 (NRP-1) as a Receptor for iRGD: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic peptide iRGD (internalizing RGD) has emerged as a promising tool for targeted drug delivery in oncology. Its unique mechanism of action, involving a dual interaction with αv integrins and Neuropilin-1 (NRP-1), facilitates deep penetration into tumor tissues, enhancing the efficacy of co-administered therapeutic agents. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies related to the function of NRP-1 as a receptor for iRGD. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed to enable replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are provided in the DOT language for use with Graphviz.

The iRGD-NRP-1 Interaction: A Stepwise Mechanism

The tumor-penetrating capability of iRGD is a multi-step process initiated by its binding to specific cell surface receptors.

-

Integrin Binding: The RGD (Arginine-Glycine-Aspartic acid) motif within the cyclic iRGD peptide first binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial and cancer cells. This initial binding event serves to localize the peptide to the tumor microenvironment.

-

Proteolytic Cleavage: Following integrin binding, iRGD undergoes proteolytic cleavage by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the consensus sequence R/KXXR/K.

-

NRP-1 Receptor Binding: The newly exposed CendR motif then binds with high affinity to Neuropilin-1 (NRP-1), a transmembrane receptor also frequently overexpressed in tumors. This interaction is the critical step that triggers the subsequent internalization and tissue penetration.

-

Internalization and Tissue Penetration: The binding of the CendR motif to NRP-1 initiates an endocytic pathway that facilitates the transport of iRGD and any co-administered cargo into the tumor cell and deeper into the tumor parenchyma.

Quantitative Data

Table 1: Binding Affinity of iRGD and its Fragments to Receptors

| Ligand | Receptor | Method | Affinity (IC50/Kd) | Reference |

| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | mid-low nM | |

| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | mid-low nM | |

| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | Higher IC50 than αvβ3/αvβ5 | |

| CendR Peptide (RGERPPR) | Neuropilin-1 (NRP-1) | Surface Plasmon Resonance | 44.3 nM (Kd) | |

| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | Not specified | 50- to 150-fold higher than to integrins |

Signaling Pathways

The binding of the CendR motif of cleaved iRGD to NRP-1 initiates a signaling cascade that leads to internalization and has been implicated in the inhibition of tumor cell migration. While the complete pathway is still under investigation, key downstream effectors have been identified.

NRP-1 Mediated Endocytosis

The endocytosis of the iRGD-NRP-1 complex is thought to occur through a mechanism distinct from clathrin- or caveolin-mediated pathways, potentially resembling macropinocytosis. A key player in this process is the PDZ domain-containing protein GIPC1 (GAIP-Interacting Protein C-terminus 1), also known as synectin. GIPC1 binds to the cytoplasmic tail of NRP-1 and is crucial for the internalization of CendR peptides.

Downstream Signaling in Cell Migration

The interaction of the CendR motif with NRP-1 has also been shown to inhibit tumor cell migration. This effect is mediated by a signaling pathway involving the small GTPase RhoA and its downstream effector ROCK (Rho-associated coiled-coil containing protein kinase), as well as the p38 MAPK (Mitogen-Activated Protein Kinase).

Below is a DOT script for a diagram illustrating the proposed signaling pathway.

Caption: Proposed signaling pathway of iRGD-NRP-1 interaction.

Experimental Protocols

Surface Plasmon Resonance (SPR) for CendR-NRP-1 Binding Affinity

Objective: To quantitatively measure the binding affinity (Kd) of a CendR-containing peptide to purified NRP-1 protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human NRP-1 protein

-

Synthetic CendR peptide (e.g., RGERPPR)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

-

Immobilization of NRP-1:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface with a 1:1 mixture of EDC and NHS for 7 minutes.

-

Inject recombinant NRP-1 (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000 RU).

-

Deactivate any remaining active esters by injecting ethanolamine (B43304) for 7 minutes.

-

A reference flow cell should be prepared similarly but without the injection of NRP-1.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the CendR peptide in running buffer (e.g., 0 nM to 500 nM).

-

Inject each concentration of the CendR peptide over both the NRP-1 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between each peptide injection using the regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the NRP-1 flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

In Vitro Cellular Uptake Assay

Objective: To quantify the internalization of iRGD into NRP-1 expressing cancer cells.

Materials:

-

NRP-1 positive cancer cell line (e.g., MDA-MB-231)

-

Fluorescently labeled iRGD (e.g., FITC-iRGD)

-

Control peptide (e.g., FITC-RGD)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

-

Fluorescence microscope

-

DAPI stain

Methodology:

-

Cell Culture: Culture the cancer cells to 80-90% confluency in appropriate culture vessels.

-

Treatment:

-

For flow cytometry, detach cells using trypsin-EDTA and resuspend in fresh medium.

-

For fluorescence microscopy, seed cells on glass coverslips in a multi-well plate and allow to adhere overnight.

-

Incubate the cells with a defined concentration of FITC-iRGD or FITC-RGD (e.g., 10 µM) for various time points (e.g., 30 min, 1h, 2h) at 37°C.

-

-

Washing: Wash the cells three times with ice-cold PBS to remove any unbound peptide.

-

Analysis:

-

Flow Cytometry: Analyze the fluorescence intensity of the cell suspension using a flow cytometer.

-

Fluorescence Microscopy: Fix the cells on coverslips with 4% paraformaldehyde, counterstain the nuclei with DAPI, and visualize the cellular localization of the fluorescent peptide using a fluorescence microscope.

-

iRGD Proteolytic Cleavage Assay using HPLC

Objective: To determine the rate and extent of iRGD cleavage in the presence of tumor cell-conditioned media or specific proteases.

Materials:

-

This compound

-

Tumor cell-conditioned medium or purified protease (e.g., uPA)

-

Reaction buffer (e.g., PBS)

-

HPLC system with a C18 column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Quenching solution (e.g., 10% TFA)

Methodology:

-

Reaction Setup:

-

Incubate a known concentration of iRGD (e.g., 100 µM) with tumor cell-conditioned medium or a specific protease in the reaction buffer at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.

-

HPLC Analysis:

-

Inject the quenched sample into the HPLC system.

-

Separate the intact iRGD from its cleavage products using a gradient of mobile phase B.

-

Monitor the elution profile at a specific wavelength (e.g., 220 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to intact iRGD and its cleavage product(s) based on their retention times (previously determined using standards).

-

Quantify the peak areas to determine the percentage of cleaved iRGD at each time point.

-

Experimental and Logical Workflows

Below are DOT scripts for diagrams illustrating typical experimental workflows.

Workflow for In Vitro Analysis of iRGD Function

Caption: A typical workflow for the in vitro characterization of iRGD.

Workflow for In Vivo Evaluation of iRGD-Mediated Drug Delivery

Caption: A general workflow for in vivo studies of iRGD.

Conclusion

The interaction between the cleaved this compound and NRP-1 is a pivotal event that endows iRGD with its remarkable tumor-penetrating properties. Understanding the quantitative aspects of this interaction, the downstream signaling pathways, and the appropriate experimental methodologies is crucial for the rational design and development of iRGD-based cancer therapies. This technical guide provides a foundational resource for researchers in this exciting field, offering both a comprehensive overview and practical experimental details to facilitate further advancements.

The iRGD Peptide: A Navigator Through the Tumor Microenvironment for Enhanced Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy. Its complex and dynamic nature, characterized by a dense extracellular matrix, abnormal vasculature, and high interstitial fluid pressure, significantly hinders the penetration and accumulation of therapeutic agents within the tumor mass.[1] The iRGD peptide (internalizing RGD) has emerged as a promising strategy to overcome these challenges, acting as a molecular guide that enhances the delivery of co-administered or conjugated drugs deep into the tumor tissue.[2][3] This technical guide provides a comprehensive overview of the this compound, its mechanism of action, and its interaction with the TME, with a focus on quantitative data, experimental protocols, and key signaling pathways.

The this compound: Structure and Dual-Targeting Mechanism

iRGD is a cyclic nine-amino-acid peptide (CRGDKGPDC) that contains the well-known Arg-Gly-Asp (RGD) motif.[3][4] This motif allows iRGD to initially bind to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells and some tumor cells.[2][5] Unlike conventional RGD peptides, iRGD possesses a unique three-step mechanism of action that facilitates deep tumor penetration.[6]

-

Homing to the Tumor: The RGD motif of iRGD mediates the initial binding to αv integrins on the tumor vasculature, effectively "docking" the peptide at the tumor site.[6][7]

-

Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, iRGD is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[5][7]

-

Neuropilin-1 Binding and Pathway Activation: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor that is also overexpressed in the TME.[6][8] This interaction triggers a transport pathway, promoting the extravasation and deep penetration of iRGD and any associated therapeutic cargo into the tumor parenchyma.[9][10]

This dual-receptor targeting mechanism is crucial for iRGD's enhanced tumor penetration compared to traditional RGD peptides, which primarily remain localized to the tumor vasculature.[2]

Quantitative Data on iRGD Interactions and Efficacy

The following tables summarize key quantitative data from various studies, highlighting the binding affinities and the enhanced therapeutic efficacy mediated by iRGD.

| Parameter | Value | Receptors | Significance | Reference |

| Binding Affinity (IC50) | Mid to low nanomolar range | αvβ3 and αvβ5 integrins | High affinity for initial tumor homing. | [7][11] |

| Binding Affinity of Cleaved iRGD (CRGDK fragment) | 50- to 150-fold higher for NRP-1 than integrins | Neuropilin-1 (NRP-1) | Demonstrates the switch in receptor preference after cleavage, driving tissue penetration. | [2] |

Table 1: Binding Affinities of this compound. This table presents the binding affinities of the intact this compound for integrins and the cleaved fragment for neuropilin-1.

| Drug Co-administered with iRGD | Tumor Model | Fold Increase in Tumor Accumulation/Positive Area | Reference |

| Trastuzumab | BT474 human breast tumor | 14-fold increase in trastuzumab-positive areas; 40-fold increase in accumulation (ELISA) | [9] |

| Doxorubicin | 4T1 tumor mice | Not specified, but resulted in the best antitumor efficiency. | [7] |

| Nab-paclitaxel | BT474 breast tumors | Not specified, but resulted in reduced tumor growth. | [2] |

| Gemcitabine | Patient-derived PDAC xenografts | Not specified, but resulted in effective drug accumulation and tumor reduction. | [2] |

| Cisplatin | Transplantation models | Not specified, but increased survival rates by 30%. | [8] |

Table 2: Enhanced Tumor Accumulation of Co-administered Drugs with iRGD. This table highlights the significant increase in the intratumoral concentration of various anticancer drugs when co-administered with the this compound.

Signaling and Transport Pathways

The interaction of iRGD with its receptors triggers specific signaling and transport pathways that facilitate its tumor-penetrating effects.

Caption: The sequential mechanism of iRGD action in the tumor microenvironment.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research conducted on the this compound. Below are synthesized protocols for key experiments.

In Vitro Solid-Phase Binding Assay

This assay is used to determine the binding affinity of iRGD to its receptors.

Protocol:

-

Plate Coating: Coat 96-well microtiter plates with purified αvβ3, αvβ5, or αvβ6 integrins (0.5-1 μg/mL) in a coating buffer (e.g., Tris-HCl, NaCl, MnCl2, CaCl2, MgCl2) and incubate overnight at 4°C.[11][12]

-

Blocking: Block non-specific binding sites by incubating the plates with a blocking solution (e.g., coating buffer with 1% bovine serum albumin) for 2 hours at room temperature.[11][12]

-

Competitive Binding: Add various concentrations of the this compound along with a biotinylated ligand (e.g., vitronectin for αvβ3/αvβ5, fibronectin for αvβ6) to the wells. Incubate for 3 hours at room temperature.[11][12]

-

Detection: Wash the plates and add a streptavidin-peroxidase conjugate. After a 1-hour incubation, add a substrate solution. Stop the reaction with an acid (e.g., H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 415 nm).[12]

-

Data Analysis: Analyze the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 values.[12]

In Vivo Tumor Imaging

This protocol is used to visualize the accumulation of iRGD-conjugated imaging agents in tumors.

Protocol:

-

Tumor Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting tumor cells (e.g., MDA-MB-435, U-87 MG, or PC-3).[13][14]

-

Probe Administration: Synthesize and purify a near-infrared fluorescently labeled this compound (e.g., Cy5.5-iRGDC). Intravenously inject the probe into tumor-bearing mice.[13]

-

Imaging: At various time points post-injection, anesthetize the mice and perform in vivo imaging using an appropriate imaging system (e.g., IVIS Spectrum) with the correct excitation and emission filters.[13]

-

Ex Vivo Analysis: After the final imaging time point, euthanize the mice and resect the tumor and major organs for ex vivo imaging to confirm probe distribution.[13]

-

Inhibition Control: To confirm specificity, a separate cohort of mice can be pre-injected with antibodies against αvβ3 integrin or NRP-1 before administering the iRGD probe.[13]

Cellular Uptake and Penetration Assay

This assay assesses the ability of iRGD to enhance the uptake of nanoparticles into tumor cells.

Protocol:

-

Cell Culture: Culture tumor cells (e.g., 4T1 breast cancer cells) in appropriate media.

-

Nanoparticle Incubation: Treat the cells with fluorescently labeled nanoparticles (e.g., IR780-loaded) with or without iRGD surface modification for a set period (e.g., 2 hours).[15]

-

Confocal Microscopy: Wash the cells to remove non-internalized nanoparticles, fix them, and stain the nuclei (e.g., with DAPI). Visualize the cellular uptake of the nanoparticles using a confocal microscope.[15]

-

Flow Cytometry: For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer to compare the uptake efficiency between iRGD-modified and unmodified nanoparticles.[15]

Experimental and Therapeutic Workflow

The application of iRGD in a therapeutic setting, either through co-administration or conjugation, follows a logical workflow from administration to therapeutic effect.

Caption: Therapeutic workflow utilizing iRGD for enhanced drug delivery.

Conclusion and Future Perspectives

The this compound represents a significant advancement in overcoming the delivery barriers imposed by the tumor microenvironment. Its unique dual-targeting mechanism allows for enhanced penetration and accumulation of a wide range of anticancer agents, from small molecules to nanoparticles and antibodies.[9][10] The quantitative data consistently demonstrates a substantial improvement in drug delivery and therapeutic efficacy across various tumor models.

Future research will likely focus on optimizing iRGD-based therapies, including the development of next-generation peptides with improved stability and binding kinetics. Furthermore, the combination of iRGD with other therapeutic modalities, such as immunotherapy, holds great promise for synergistic anticancer effects.[16] Clinical trials are underway to evaluate the safety and efficacy of iRGD in cancer patients, which will be crucial in translating this innovative technology from the laboratory to the clinic.[2][17] The continued exploration of the this compound and its interactions with the TME will undoubtedly pave the way for more effective and targeted cancer treatments.

References

- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iRGD peptides - Wikipedia [en.wikipedia.org]

- 7. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Proteolytic Activation of iRGD for Enhanced Tumor Penetration

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms underpinning the activation of the internalizing RGD (iRGD) peptide, a key player in targeted cancer therapy. The focus is on the critical role of proteolytic cleavage in the tumor microenvironment, which unmasks a cryptic motif to initiate a potent pathway for deep tissue penetration.

The Core Mechanism: A Multi-Step Pathway to Tumor Infiltration

The efficacy of iRGD (sequence: CRGDKGPDC) as a tumor-penetrating peptide is not passive but relies on a sequential, three-step activation process. This process ensures that its penetrating function is largely confined to the tumor site, where the necessary molecular machinery is present.

-

Homing and Integrin Docking: The journey begins with the Arg-Gly-Asp (RGD) motif within the iRGD peptide. This sequence serves as a homing signal, binding to αv integrins (specifically αvβ3 and αvβ5), which are frequently overexpressed on the surface of tumor endothelial cells and various cancer cells.[1][2] This initial binding event localizes the peptide to the tumor vasculature and parenchyma.

-

Proteolytic Cleavage: Once docked onto an integrin, the this compound is susceptible to cleavage by proteases abundant in the tumor microenvironment.[1][3][4] The cleavage occurs at the Lys5–Gly6 peptide bond, splitting the original peptide into a shorter, active fragment: CRGDK.[4][5] Key enzymes implicated in this process include urokinase-type plasminogen activator (uPA) and cathepsins, particularly Cathepsin B, which are often upregulated in tumors.[6][7][8]

-

CendR Activation and Neuropilin-1 Binding: The proteolytic cleavage is the pivotal activation step. It exposes the C-terminal Arginine/Lysine residue of the CRGDK fragment, creating a "C-end Rule" (CendR) motif (R/KXXR/K).[3][9][10] This newly exposed motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells.[9][11] The binding of the CendR motif to NRP-1 triggers a massive endocytic/transcytotic transport pathway, effectively hijacking a natural cellular process to ferry the peptide—and any associated cargo—deep into the extravascular tumor tissue.[9][12]

Visualizing the Activation Pathway

The following diagram illustrates the sequential activation of iRGD.

Caption: The iRGD activation pathway from initial tumor homing to NRP-1 mediated internalization.

Quantitative Analysis of Receptor Interactions

The switch-like activation of iRGD is underpinned by a dramatic shift in binding affinities. Before cleavage, the peptide has a high affinity for integrins. After cleavage, the resulting fragment develops a strong affinity for NRP-1.

Table 1: Receptor Binding Affinities

This table summarizes the binding affinities of iRGD for its primary receptors before and after proteolytic activation.

| Peptide/Fragment | Target Receptor | Affinity (IC₅₀ / K_D) | Comments |

| Full-length iRGD | αvβ3 Integrin | 130 nM (IC₅₀)[5] | High affinity binding mediates initial tumor homing. |

| Full-length iRGD | αvβ5 Integrin | 290 nM (IC₅₀)[5] | Binds with slightly lower affinity compared to αvβ3. |

| Full-length iRGD | αvβ6 Integrin | 1100 nM (IC₅₀)[5] | Demonstrates a notable but weaker interaction. |

| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | ~50-150 fold higher than to integrins[11][13] | This dramatic shift in affinity drives the penetration phase. The positive charge of the terminal arginine is critical for this interaction. |

| L-Arginine | Neuropilin-1 (NRP-1) b1 domain | 325 µM (K_D)[14] | Provides a baseline affinity for the key C-terminal residue of the CendR motif. |

The Logic of CendR Motif Activation

Proteolytic cleavage induces a conformational and functional change, unmasking the CendR motif.

Caption: Logical state transition of iRGD from an inactive to an active, penetrating form.

Detailed Experimental Protocols

Verifying the proteolytic activation and function of iRGD involves a series of specific in vitro and cell-based assays.

Protocol 1: Solid-Phase Integrin Binding Assay

This protocol determines the binding affinity of iRGD to purified integrin receptors.

-

Reagents & Materials:

-

High-binding 96-well microtiter plates.

-

Purified integrin receptors (e.g., αvβ3, αvβ5 from Sino Biological or R&D Systems).[4][5]

-

Coating Buffer: Tris-HCl (20 mmol/L, pH 7.4), NaCl (150 mmol/L), MnCl₂ (1 mmol/L), CaCl₂ (2 mmol/L), MgCl₂ (1 mmol/L).[4][5]

-

Blocking Buffer: Assay buffer with 1% Bovine Serum Albumin (BSA).

-

Assay Buffer: Tris-HCl (20 mmol/L, pH 7.4), NaCl (150 mmol/L), MgCl₂ (1 mmol/L).

-

This compound and control peptides.

-

Detection antibody (e.g., anti-integrin antibody) and HRP-conjugated secondary antibody.

-

Substrate solution (e.g., TMB).

-

-

Methodology:

-

Coating: Dilute purified integrins (e.g., αvβ3/αvβ5 to 0.5 μg/mL) in Coating Buffer and add 100 μL to each well.[4][5] Incubate overnight at 4°C.

-

Washing: Wash plates three times with Assay Buffer.

-

Blocking: Add 200 μL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step.

-

Competitive Binding: Add varying concentrations of this compound along with a constant concentration of a biotinylated ligand or primary antibody. Incubate for 3 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add HRP-conjugated streptavidin or secondary antibody. Incubate for 1 hour.

-

Development: After a final wash, add TMB substrate. Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.

-

Analysis: Plot the absorbance against the logarithm of the iRGD concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: In Vitro Protease Cleavage and Activation Assay

This protocol confirms that a specific protease can cleave iRGD and activate its NRP-1 binding function. This can be conceptualized as a FRET-based assay.

-

Reagents & Materials:

-

Fluorophore/Quencher-labeled this compound (e.g., dye on one side of the cleavage site, quencher on the other).[15]

-

Purified protease (e.g., uPA, Cathepsin B).

-

Assay Buffer appropriate for the protease.

-

Recombinant NRP-1 protein.

-

Fluorescence plate reader.

-

-

Methodology:

-

Peptide Preparation: Synthesize a FRET-based iRGD probe.

-

Cleavage Reaction: In a 96-well plate, incubate the FRET-iRGD probe with the protease at 37°C.

-

Fluorescence Monitoring: Measure the increase in fluorescence over time, which corresponds to the cleavage of the peptide and separation of the fluorophore and quencher.

-

NRP-1 Binding Confirmation (Optional): After the cleavage reaction, transfer the solution to a plate coated with NRP-1 to confirm that the cleaved fragment can bind, using an appropriate detection method.

-

Workflow for In Vitro Cleavage Assay

Caption: Experimental workflow for confirming iRGD cleavage by a specific protease using a FRET assay.

Protocol 3: Cell-Based Internalization and Penetration Assay

This protocol assesses the ability of iRGD to penetrate tumor cells and spheroids, dependent on receptor expression.

-

Reagents & Materials:

-

Methodology:

-

Cell Culture: Culture cells in monolayers or as 3D spheroids in Matrigel. Tumor spheroids are effective for mimicking the protease-rich extracellular matrix of a tumor.[15]

-

Inhibition (Control Group): For control wells, pre-incubate cells with blocking antibodies for αvβ3 or NRP-1 to confirm receptor-dependent uptake.[15]

-

Treatment: Add fluorescently labeled iRGD to the cell culture medium and incubate for a defined period (e.g., 1-4 hours).

-

Washing: Gently wash the cells or spheroids with PBS to remove non-internalized peptide.

-

Imaging: Fix the cells/spheroids if necessary. Image using a confocal microscope, acquiring Z-stacks for spheroids to assess the depth of penetration.

-

Analysis: Quantify the fluorescence intensity inside the cells or the penetration depth into the spheroids. Compare results between treated, untreated, and receptor-blocked groups.

-

Conclusion and Implications for Drug Development

The proteolytic cleavage of iRGD is the master switch that converts it from a tumor-homing agent into a potent tissue-penetrating vehicle. This activation mechanism is highly specific to the tumor microenvironment, where the requisite integrins and proteases are co-expressed. For drug development professionals, this offers a sophisticated platform for targeted therapy. By co-administering drugs with iRGD or directly conjugating them to the peptide, their delivery can be significantly enhanced, increasing therapeutic efficacy while potentially reducing systemic toxicity.[1] Understanding and leveraging this proteolytic activation is paramount to designing the next generation of targeted cancer treatments.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UROKINASE-CONTROLLED TUMOR PENETRATING PEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iRGD-targeted delivery of a pro-apoptotic peptide activated by cathepsin B inhibits tumor growth and metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cathepsin B and uPAR Knockdown Inhibits Tumor-induced Angiogenesis by Modulating VEGF Expression in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Tumor-Penetrating Peptides [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A widespread viral entry mechanism: The C-end Rule motif–neuropilin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Architecture and hydration of the arginine‐binding site of neuropilin‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Intrinsic Anti-Metastatic Properties of iRGD Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The iRGD peptide (amino acid sequence: CRGDKGPDC) has emerged as a significant molecule in oncology, primarily for its tumor-penetrating capabilities that enhance drug delivery. However, compelling evidence has demonstrated that iRGD possesses inherent anti-metastatic properties, independent of its function as a drug carrier. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data from key studies, and detailed experimental protocols related to the anti-metastatic effects of iRGD.

Core Mechanism of Anti-Metastatic Action

The anti-metastatic activity of iRGD is a multi-step process primarily mediated by its C-end Rule (CendR) motif (R/KXXR/K), which becomes exposed after proteolytic cleavage in the tumor microenvironment. This activity is distinct from the function of the well-known RGD motif, which targets αv integrins.[1][2][3][4]

The process unfolds as follows:

-

Tumor Homing via RGD Motif : The this compound initially homes to the tumor vasculature by its RGD motif binding to αv integrins (αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells and some tumor cells.[5][6][7]

-

Proteolytic Cleavage and CendR Motif Exposure : Upon binding to integrins, iRGD undergoes proteolytic cleavage by proteases in the tumor microenvironment. This cleavage exposes the cryptic CendR motif (RGDK) at the C-terminus.[6][7]

-

NRP-1 Binding and Signaling : The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[1][2][5] This interaction is the critical step for the anti-metastatic effect.

-

Inhibition of Cell Migration and Chemorepulsion : The binding of the CendR motif to NRP-1 triggers a signaling cascade that leads to the collapse of cellular processes, partial cell detachment, and repulsion of tumor cells.[1][3] This chemorepulsion inhibits the migration of cancer cells, a crucial step in the metastatic cascade.[1][3] This effect is particularly prominent when cells are seeded on fibronectin, suggesting a functional regulation of integrins.[1][3]

The anti-metastatic effect is not mediated by the integrin-binding RGD motif alone, as conventional RGD peptides lacking the CendR motif do not exhibit the same potent inhibition of spontaneous metastasis.[1]

Signaling and Interaction Pathway

Caption: Mechanism of iRGD's anti-metastatic action.

Quantitative Data on Anti-Metastatic Effects

The following tables summarize quantitative data from key studies investigating the anti-metastatic properties of iRGD.

Table 1: In Vivo Inhibition of Spontaneous Metastasis

| Cancer Model | Treatment Group | Dosage/Frequency | Metastatic Burden Reduction | Primary Tumor Growth Inhibition | Reference |

| Orthotopic PC-3 Human Prostate Cancer (in mice) | iRGD | 4 µmol/kg, IV, every other day for 3 weeks | Significant inhibition (p < 0.01) | Slight inhibition | [1] |

| Orthotopic PC-3 Human Prostate Cancer (in mice) | RGDfV (control) | 4 µmol/kg, IV, every other day for 3 weeks | No significant inhibition | Not specified | [1] |

| Orthotopic PC-3 Human Prostate Cancer (in mice) | iRGDD (scrambled) | 4 µmol/kg, IV, every other day for 3 weeks | No significant inhibition | Not specified | [1] |

| Experimental Breast Cancer Brain Metastasis (in mice) | iRGD-Nanoworms | Single IV dose | Strong inhibition of tumor progression | Not applicable | [8] |

| Experimental Breast Cancer Brain Metastasis (in mice) | Free iRGD | Single IV dose | Less effective than iRGD-Nanoworms | Not applicable | [8] |

Table 2: In Vitro Inhibition of Tumor Cell Migration

| Cell Line | Peptide | Concentration | Inhibition of Migration | Blocking Agent | Reference |

| LM-PmC | iRGD | Not Specified | Significant inhibition | Anti-NRP-1 b1b2 antibody | [1] |

| GFP-PC-3 | iRGD | Not Specified | Significant inhibition | Anti-NRP-1 b1b2 antibody | [1] |

| LM-PmC | iNGR (NRP-binding) | Not Specified | Significant inhibition | Anti-NRP-1 b1b2 antibody | [1] |

| GFP-PC-3 | iNGR (NRP-binding) | Not Specified | Significant inhibition | Anti-NRP-1 b1b2 antibody | [1] |

| LM-PmC | CRGDC (control) | Not Specified | No effect | Not applicable | [1] |

| GFP-PC-3 | CRGDC (control) | Not Specified | No effect | Not applicable | [1] |

| LM-PmC | RGDfV (control) | Not Specified | No effect | Not applicable | [1] |

| GFP-PC-3 | RGDfV (control) | Not Specified | No effect | Not applicable | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature.

In Vivo Spontaneous Metastasis Assay

This protocol describes the methodology used to assess the effect of iRGD on spontaneous metastasis in an orthotopic prostate cancer model.[1]

-

Cell Line and Animal Model :

-

GFP-labeled PC-3 human prostate cancer cells are used. These cells express high levels of αv integrins and NRPs.

-

Male nude mice are used as the animal model.

-

-

Tumor Implantation :

-

An orthotopic xenograft is established by implanting GFP-PC-3 cells into the prostate of the mice.

-

-

Peptide Administration :

-

Once tumors are established, mice are treated with intravenous (IV) injections of iRGD (or control peptides) at a dose of 4 µmol/kg.

-

Injections are repeated every other day for a period of three weeks.

-

-

Metastasis Quantification :

-

At the end of the treatment period, mice are euthanized, and various organs are harvested.

-

The metastatic burden is quantified by analyzing the fluorescence intensity of GFP-positive metastatic foci using imaging software (e.g., ImageJ).

-

-

Primary Tumor Analysis :

-

The primary tumors are excised and weighed to assess the effect of the treatment on primary tumor growth.

-

-

Statistical Analysis :

-

Statistical analyses, such as ANOVA, are performed to determine the significance of the observed differences in metastatic burden between treatment groups.

-

Caption: Workflow for in vivo metastasis assay.

In Vitro Cell Migration (Transwell) Assay

This assay is used to evaluate the effect of iRGD on the random migration of tumor cells in vitro.[1]

-

Cell Preparation :

-

Tumor cells (e.g., LM-PmC or GFP-PC-3) are resuspended in DMEM containing 1% BSA.

-

Cells are treated with the peptides (iRGD or controls) for 30 minutes at 37°C with mild rotation.

-

-

Transwell Setup :

-

Transwell inserts with a porous membrane are used.

-

The lower chamber is filled with DMEM containing a chemoattractant (e.g., FBS).

-

-

Cell Seeding :

-

The peptide-treated cells are seeded into the upper chamber of the Transwell insert.

-

-

Incubation :

-

The plate is incubated for a defined period (e.g., several hours) to allow for cell migration through the porous membrane.

-

-

Quantification of Migration :

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

The number of migrated cells is quantified by counting under a microscope or by measuring the absorbance of the eluted dye.

-

-

Blocking Experiment :

-

To confirm the role of NRP-1, a blocking anti-NRP-1 b1b2 antibody can be co-incubated with the cells and peptides.

-

Caption: Workflow for in vitro migration assay.

Conclusion

The this compound exhibits potent, inherent anti-metastatic properties that are mediated by the CendR motif's interaction with NRP-1, leading to the inhibition of tumor cell migration and chemorepulsion. This activity is independent of its well-established role in enhancing drug delivery and presents a significant additional benefit when considering iRGD for cancer therapy. The data from both in vivo and in vitro studies consistently demonstrate the CendR- and NRP-1-dependent nature of this anti-metastatic effect. Further research into the downstream signaling pathways and the application of these properties in various cancer models will be crucial for fully harnessing the therapeutic potential of iRGD in combating metastatic disease.

References

- 1. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Tumor-penetrating this compound inhibits metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancerbiology.ee [cancerbiology.ee]

- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]

The iRGD Peptide: A Technical Guide to its Signaling Pathway and Activation for Enhanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Executive Summary

The iRGD peptide (internalizing RGD) represents a significant advancement in targeted drug delivery, offering a sophisticated mechanism to enhance the penetration of therapeutic agents into tumor tissues. This technical guide provides an in-depth exploration of the iRGD signaling pathway, its activation, and the experimental methodologies used to characterize its function. Through a unique three-step process involving binding to tumor vasculature, proteolytic cleavage, and subsequent engagement of a secondary receptor, iRGD facilitates the transport of co-administered or conjugated therapies deep into the tumor parenchyma, a critical barrier in cancer treatment. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the iRGD platform for more effective cancer therapies.

The iRGD Signaling Pathway: A Three-Step Cascade to Tumor Penetration

The efficacy of the this compound, with the prototypic sequence CRGDKGPDC, lies in its ability to navigate the complex tumor microenvironment and actively transport therapeutic payloads. This process is not a simple ligand-receptor interaction but a dynamic, multi-step signaling cascade.

Step 1: Tumor Homing via Integrin Binding

The initial step in iRGD's journey is its specific binding to αv integrins, particularly αvβ3, αvβ5, and to a lesser extent αvβ6, which are frequently overexpressed on the surface of tumor endothelial cells and some cancer cells.[1][2] The exposed Arginine-Glycine-Aspartic acid (RGD) motif within the cyclic peptide structure mediates this interaction.[1] This binding event effectively "docks" the this compound and its associated cargo at the tumor site.

Step 2: Proteolytic Cleavage and Activation of the CendR Motif

Once bound to the integrin, the this compound undergoes a crucial conformational change, making it susceptible to proteolytic cleavage by tumor-associated proteases.[1] This cleavage occurs at the Lys5-Gly6 bond, exposing a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the consensus sequence (R/K)XX(R/K).[1][3] The resulting active fragment is typically CRGDK.[1][4]

Step 3: Neuropilin-1 Engagement and Pathway Activation

The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed in the tumor microenvironment.[3][5] The binding of the cleaved iRGD fragment to NRP-1 is the pivotal event that triggers a unique endocytic/exocytotic transport pathway.[6] This pathway facilitates the bulk transport of the this compound and any co-administered or conjugated molecules across the vascular endothelium and deep into the extravascular tumor tissue.[2][7]

Downstream Signaling of Neuropilin-1

The NRP-1-mediated endocytosis initiated by CendR peptides is distinct from well-known pathways like clathrin- or caveolin-mediated endocytosis.[6] The cytoplasmic domain of NRP-1 contains a PDZ-binding motif that interacts with the scaffolding protein GIPC1/synectin.[6] This interaction is crucial for the internalization of CendR peptides and their cargo.[6] Unlike many receptor-mediated signaling cascades, the CendR pathway activated by iRGD appears to be independent of VEGFR2 signaling, a common pathway associated with NRP-1's co-receptor function in angiogenesis.[8] This distinction is critical as it suggests that iRGD's mechanism of action may not promote tumor angiogenesis. Further proteomic studies are warranted to fully elucidate the downstream effectors of this unique transport pathway.

Quantitative Data on iRGD Receptor Binding

The affinity of iRGD and its cleaved fragment for their respective receptors is a key determinant of its efficacy. The following table summarizes the available quantitative data on the binding of iRGD to various integrin isoforms.

| Ligand | Receptor | Assay Type | IC50 (nM) | Reference |

| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | 140 ± 20 | [1] |

| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | 230 ± 50 | [1] |

| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | 680 ± 120 | [1] |

It is important to note that the cleaved CRGDK fragment exhibits a significantly higher binding affinity for NRP-1, estimated to be 50- to 150-fold greater than its affinity for integrins, which drives the "receptor switching" and subsequent tissue penetration.[5][9] A precise dissociation constant (Kd) for the CRGDK-NRP-1 interaction is a subject of ongoing research.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of the this compound.

Solid-Phase Integrin Binding Assay

This assay is used to determine the binding affinity (IC50) of iRGD to purified integrin receptors.

Materials:

-

Purified human αvβ3, αvβ5, and αvβ6 integrins

-

This compound

-

Control peptides (e.g., cilengitide)

-

Biotinylated vitronectin or fibronectin

-

96-well microtiter plates

-

Coating, blocking, and washing buffers

-

Streptavidin-peroxidase conjugate

-

Substrate solution

-

Plate reader

Protocol:

-

Coating: Dilute purified integrins to a concentration of 0.5-1.0 µg/mL in coating buffer. Add 100 µL of the diluted receptor to each well of a 96-well plate and incubate overnight at 4°C.[1]

-

Blocking: Wash the plate with washing buffer. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[1]

-

Competition: Prepare serial dilutions of the this compound and control peptides. Add the peptides to the wells, followed by the addition of a constant concentration of biotinylated vitronectin (for αvβ3 and αvβ5) or fibronectin (for αvβ6). Incubate for 3 hours at room temperature.[1]

-

Detection: Wash the plates. Add 100 µL of streptavidin-peroxidase conjugate to each well and incubate for 1 hour at room temperature.

-

Signal Development: Wash the plates. Add 100 µL of substrate solution to each well and incubate until a color change is observed. Stop the reaction with a stop solution.

-

Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the peptide concentration.

Cellular Uptake Analysis by Flow Cytometry

This method quantifies the internalization of fluorescently labeled iRGD into cancer cells.

Materials:

-

Cancer cell line expressing αv integrins and NRP-1

-

Fluorescently labeled iRGD (e.g., FITC-iRGD)

-

Control fluorescently labeled peptide

-

6-well plates

-

Culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.[10]

-

Incubation: Treat the cells with fluorescently labeled iRGD at a specific concentration (e.g., 10 µM) in serum-free medium for various time points (e.g., 1, 2, 4 hours).[10][11] Include a control group treated with a non-targeting fluorescent peptide.

-

Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide. Detach the cells using trypsin.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the mean fluorescence intensity of the cell population to quantify the uptake of the fluorescently labeled peptide.

In Vivo Tumor Penetration Assay

This assay visualizes and quantifies the penetration of iRGD and co-administered substances into solid tumors in an animal model.

Materials:

-

Tumor-bearing mice (e.g., xenograft or patient-derived xenograft models)

-

This compound

-

Fluorescently labeled drug (e.g., doxorubicin) or imaging agent

-

Saline or PBS

-

Tissue collection and processing reagents

-

Fluorescence microscope

Protocol:

-

Animal Model: Establish tumors in mice by subcutaneous or orthotopic injection of cancer cells. Allow the tumors to grow to a palpable size.[12]

-

Administration: Intravenously inject the tumor-bearing mice with a solution containing the this compound (e.g., 4 µmol/kg) and the fluorescently labeled drug (e.g., doxorubicin (B1662922) at 20 mg/kg).[2] A control group should receive the drug without iRGD.

-

Tissue Collection: At specific time points after injection (e.g., 30 minutes, 1 hour, 4 hours), euthanize the mice and excise the tumors and other major organs.[2]

-

Tissue Processing: Fix the tissues in paraformaldehyde, embed them in paraffin (B1166041) or OCT compound, and prepare thin sections for microscopy.

-

Imaging and Analysis: Visualize the distribution of the fluorescent drug within the tumor sections using a fluorescence microscope. Quantify the fluorescence intensity in different regions of the tumor (e.g., perivascular vs. deep parenchyma) to assess the extent of penetration.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of iRGD on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

24-well plates

-

Serum-free and serum-containing culture medium

-

This compound and control peptides

-

Crystal violet staining solution

-

Microscope

Protocol:

-

Cell Preparation: Culture cancer cells to sub-confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium. Add the cell suspension to the upper chamber of the Transwell insert.

-

Treatment: Add the this compound (e.g., 10 µM) or control peptides to both the upper and lower chambers.[13]

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Analysis: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope.

Visualizing the iRGD Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of iRGD signaling and experimental design.

References

- 1. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]